molecular formula C7H14N2O B13072688 3-Amino-1,4,4-trimethylpyrrolidin-2-one

3-Amino-1,4,4-trimethylpyrrolidin-2-one

Cat. No.: B13072688
M. Wt: 142.20 g/mol
InChI Key: WUUHROTVELGTAY-UHFFFAOYSA-N
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Description

3-Amino-1,4,4-trimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains an amino group at the 3-position and three methyl groups at the 1, 4, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formaldehyde and ammonia, followed by cyclization to form the desired pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone: The parent compound without the amino and methyl substitutions.

    N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom.

    3-Aminopyrrolidin-2-one: A similar compound with an amino group at the 3-position but without the additional methyl groups.

Uniqueness

3-Amino-1,4,4-trimethylpyrrolidin-2-one is unique due to the presence of three methyl groups and an amino group, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-1,4,4-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3

InChI Key

WUUHROTVELGTAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1N)C)C

Origin of Product

United States

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